Asimadoline was developed as part of research into kappa-opioid receptor agonists, with a focus on minimizing central nervous system side effects. It has been studied extensively in preclinical and clinical settings, revealing its efficacy in modulating pain and inflammation without the typical addictive properties associated with mu-opioid receptor agonists. The compound is classified as a non-selective kappa-opioid receptor agonist, with a high affinity for these receptors compared to mu and delta receptors.
The synthesis of asimadoline involves several steps that typically include the formation of key intermediates followed by cyclization reactions to produce the final product. The detailed synthetic route often employs techniques such as:
The synthesis process is critical as it impacts the pharmacological properties of the compound, influencing its efficacy and safety profile in clinical applications.
Asimadoline's molecular formula is , indicating that it contains 19 carbon atoms, 24 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms. The molecular structure features:
The three-dimensional conformation of asimadoline plays a significant role in its interaction with kappa-opioid receptors, influencing both its binding affinity and functional activity.
Asimadoline undergoes various chemical reactions that are crucial for its pharmacological activity:
The understanding of these reactions is essential for predicting the drug's behavior in biological systems and optimizing its therapeutic use.
Asimadoline exerts its effects primarily through activation of kappa-opioid receptors located in peripheral tissues. The mechanism involves:
These mechanisms underline the potential utility of asimadoline in treating pain-related disorders while minimizing common opioid side effects.
Asimadoline exhibits several notable physical and chemical properties:
These properties are crucial for formulating effective drug delivery systems that enhance its therapeutic efficacy.
Asimadoline is being investigated for various clinical applications:
The ongoing research into asimadoline's applications highlights its promise as a therapeutic agent with a unique mechanism of action distinct from conventional opioids.
Asimadoline (chemical name: N-[(1S)-2-[(3S)-3-hydroxypyrrolidin-1-yl]-1-phenylethyl]-N-methyl-2,2-diphenylacetamide hydrochloride) features a diarylacetamide scaffold critical for its high affinity and selectivity toward κ-opioid receptors (KOR). The molecule's stereochemistry—particularly the (3S)-3-hydroxypyrrolidine moiety—enables optimal orientation within the KOR binding pocket. Key interactions include:
Molecular dynamics simulations reveal that these interactions induce a conformational shift in the KOR extracellular loop 2, stabilizing the active state for G-protein coupling. Unlike classical opioids (e.g., morphine), asimadoline lacks a phenolic ring, reducing μ-opioid receptor (MOR) affinity by 501-fold compared to KOR [1] [3].
Table 1: Structural Features Governing Asimadoline-KOR Binding
Structural Element | Binding Pocket Residue | Interaction Type | Functional Consequence |
---|---|---|---|
(3S)-3-Hydroxypyrrolidine | His291 | Hydrogen bond | Stabilizes agonist-bound conformation |
Diphenylacetyl group | Phe314, Val318 | Hydrophobic packing | Enhances binding affinity and residence time |
Protonated pyrrolidine N | Asp138 | Ionic bond | Anchors the ligand in the orthosteric site |
Phenethyl group | Trp287 | π-Stacking | Limits solvent accessibility of binding pocket |
Asimadoline exhibits species-dependent binding kinetics due to sequence divergence in KOR extracellular domains:
Functional assays in isolated tissues highlight consequential species differences:
Table 2: Species-Specific Binding and Functional Profiles of Asimadoline
Species | Tissue/Receptor Type | Binding IC₅₀ (nM) | Functional EC₅₀ (nM) | Key Pharmacological Difference |
---|---|---|---|---|
Human | Recombinant KOR | 1.2 | N/A | Highest binding affinity |
Guinea Pig | Whole-brain homogenate | 5.6 | N/A | 4.7-fold lower affinity than human |
Mouse | Distal colon | N/A | 8.1 | Full inhibition of nerve-mediated contractions |
Human | Sigmoid colon | N/A | >1,000 | Minimal inhibition at therapeutic doses |
Asimadoline’s peripherally restricted actions stem from two mechanisms:
Notably, asimadoline does not recruit β-arrestin-2 in enteric neurons, avoiding internalization that causes tachyphylaxis—a key advantage over MOR agonists [8]. This bias explains its sustained efficacy in inhibiting colonic afferents without tolerance development in irritable bowel syndrome (IBS) models [5] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7